2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-13(12-6-2-3-7-14(12)18-11)10-17-19-15-8-4-5-9-16(15)20-17/h2-9,18H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKKWJDHOAKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Condensation
This method employs o-phenylenediamine and 2-methyl-1H-indole-3-carboxaldehyde in the presence of an acid catalyst. A representative protocol involves refluxing equimolar amounts of o-phenylenediamine and the aldehyde in dry dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) at 100°C for 6–8 hours. The reaction proceeds via Schiff base formation, followed by cyclization to form the benzimidazole ring.
Key Data:
Polyphosphoric Acid-Mediated Reaction
A patent describes a one-pot synthesis using indole-3-carboxylic acid derivatives and o-phenylenediamine in polyphosphoric acid at 180°C. For the target compound, 2-methylindole-3-carboxylic acid reacts with o-phenylenediamine in ethylene glycol with polyphosphoric acid, yielding the product after 3 hours.
Key Data:
-
Yield: 82.9% after NaOH neutralization and ethanol recrystallization.
-
Conditions: 180°C, 3 hours, molar ratio 1:1.
-
Advantages: Avoids intermediate isolation, suitable for scale-up.
Alkylation of Pre-Formed Benzimidazole
Nucleophilic Substitution with Chloromethylindole
This two-step approach first synthesizes 1H-benzimidazole, followed by alkylation with 3-chloromethyl-2-methylindole. For example, 2-methyl-1H-benzimidazole is treated with NaH in DMF to deprotonate the N1 position, then reacted with 3-chloromethyl-2-methylindole at 0°C.
Key Data:
Mitsunobu Reaction
A less common but high-yielding method uses the Mitsunobu reaction to couple 2-methylindole-3-methanol with 1H-benzimidazole. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the coupling in THF at 25°C.
Key Data:
-
Conditions: THF, 12 hours, equimolar reagents.
-
Advantages: Excellent regiocontrol, minimal by-products.
Mannich Reaction for Methylene Bridge Formation
Three-Component Condensation
The Mannich reaction enables simultaneous formation of the methylene bridge. A mixture of 2-methylindole, formaldehyde, and 1H-benzimidazole in ethanol undergoes reflux for 5 hours, catalyzed by HCl.
Key Data:
-
Conditions: Ethanol, HCl, 80°C.
-
Limitations: Requires excess formaldehyde to drive the reaction.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
A polystyrene-supported o-phenylenediamine resin reacts sequentially with 2-methylindole-3-carboxylic acid (via HOBt/EDC coupling) and undergoes cyclization with trifluoroacetic acid (TFA). This method is ideal for parallel synthesis.
Key Data:
-
Conditions: DCM, room temperature, 24 hours.
-
Advantages: Scalable, reduces purification steps.
Microwave-Assisted Synthesis
Rapid Cyclocondensation
Microwave irradiation accelerates the reaction between o-phenylenediamine and 2-methylindole-3-carboxaldehyde in DMF with PTSA. At 150°C and 300 W, the reaction completes in 20 minutes.
Key Data:
-
Conditions: 150°C, 20 minutes, closed-vessel system.
-
Advantages: 10-fold reduction in reaction time compared to conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 74–79 | 6–8 h | Single-step, high regioselectivity | Requires anhydrous conditions |
| Polyphosphoric Acid | 82.9 | 3 h | Scalable, no intermediates | High temperature, corrosive reagent |
| Alkylation | 65–70 | 12–24 h | Modular approach | Competing alkylation sites |
| Mannich Reaction | 60–67 | 5 h | Simultaneous bridge formation | Excess formaldehyde required |
| Microwave-Assisted | 78 | 20 min | Rapid synthesis | Specialized equipment needed |
Mechanistic Insights and Optimization Strategies
Role of Acid Catalysts
PTSA and polyphosphoric acid protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by o-phenylenediamine. In contrast, HCl in the Mannich reaction facilitates iminium ion formation between formaldehyde and benzimidazole.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzimidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
Anticancer Activity
Overview : The indole-benzimidazole hybrid structure has shown promising anticancer properties. Research indicates that compounds containing this structure can inhibit the growth of various cancer cell lines.
Case Studies :
- A study synthesized a series of indole-benzimidazole hybrids and evaluated their cytotoxic effects against human ovarian carcinoma (SKOV-3) and prostate cancer cells. Results showed significant inhibition of cell proliferation, suggesting that these compounds may serve as effective anticancer agents .
- Another investigation highlighted the efficacy of benzimidazole derivatives against non-small cell lung cancer (A549) cells. Compounds demonstrated remarkable anti-proliferative activity with IC50 values as low as 0.05 μmol/L, indicating strong potential for further development as targeted therapies .
Antimicrobial Properties
Overview : The antimicrobial potential of benzimidazole derivatives has been extensively studied, revealing significant antibacterial and antifungal activities.
Research Findings :
- A comprehensive review documented the antimicrobial effects of various benzimidazole derivatives synthesized between 2012 and 2021. Notably, certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi .
- Specific derivatives were tested for antifungal activity against Candida albicans, showing MIC values that outperformed standard antifungal treatments, thus highlighting their potential in treating fungal infections .
Other Therapeutic Applications
Overview : Beyond anticancer and antimicrobial activities, benzimidazole derivatives have been explored for additional therapeutic uses.
Applications :
- Anti-inflammatory Effects : Certain benzimidazole compounds have demonstrated anti-inflammatory properties, with significant reductions in edema observed in animal models compared to standard anti-inflammatory drugs .
- Anti-ulcer Activity : Some derivatives have been identified as effective proton pump inhibitors, showcasing their ability to reduce gastric acid secretion and provide mucosal protection against ulcers .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, where the compound binds and exerts its effects. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Biological Activity
The compound 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The structure of this compound features a benzimidazole core linked to an indole moiety. The synthesis typically involves the reaction of indole derivatives with benzimidazole precursors, often utilizing various catalysts and solvents to optimize yield and purity. Recent methodologies have shown effective routes for synthesizing these compounds with high specificity and efficiency .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of benzimidazole derivatives, including those containing indole structures. The compound has demonstrated significant inhibitory effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Methicillin-resistant S. aureus | < 1 µg/mL |
| Mycobacterium smegmatis | 3.9 µg/mL |
| Candida albicans | 7.80 µg/mL |
These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have shown promising results:
| Cell Line | IC50 (μM) |
|---|---|
| Human ovarian carcinoma (SKOV-3) | 23.69 |
| Human prostate cancer (PC-3) | 73.05 |
| Human cervical cancer (HeLa) | 64.66 |
| Human acute monocytic leukemia (THP-1) | 39.08 |
These findings suggest that the compound may inhibit cell proliferation in various cancer types, highlighting its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Activity : The compound's effectiveness against bacterial strains is attributed to its ability to disrupt cell wall synthesis and inhibit biofilm formation . This is particularly relevant for combating MRSA, a major clinical challenge.
- Anticancer Activity : The antiproliferative effects may involve the induction of apoptosis in cancer cells, potentially through the activation of caspases or other apoptotic pathways .
Case Studies
Recent research has focused on the synthesis and biological evaluation of various indole-benzimidazole hybrids. For instance, one study synthesized several derivatives and tested their cytotoxicity against multiple cancer cell lines, confirming that certain modifications to the indole or benzimidazole moieties significantly enhanced their biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : A one-pot, two-step synthesis is commonly employed, involving condensation of indole precursors with benzimidazole intermediates under acidic or catalytic conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). For example, yields exceeding 80% were achieved using allyl or benzyl substituents under reflux conditions . Optimization involves iterative testing of molar ratios, reaction duration, and purification techniques (e.g., column chromatography or recrystallization).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for indole NH (~11.7 ppm), benzimidazole protons (6.5–8.5 ppm), and methyl/methoxy groups .
- HRMS (ESI) : Confirm molecular ion peaks with <5 ppm mass accuracy .
- Melting Point Analysis : Compare experimental values (e.g., 279–320°C) to literature data to assess crystallinity .
- TLC/HPLC : Monitor reaction progress and purity using hexane:ethyl acetate (60:40) or C18 reverse-phase columns .
Q. How can density functional theory (DFT) calculations aid in predicting the electronic properties of this compound derivatives?
- Methodological Answer : Use B3LYP/6-31G* basis sets to optimize geometries, calculate HOMO-LUMO gaps, and simulate IR/NMR spectra. For instance, DFT can predict intramolecular hydrogen bonding between indole NH and benzimidazole nitrogen, influencing photophysical properties . Validate computational results against experimental UV-Vis and fluorescence data.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for aromatic regions .
- X-ray Crystallography : Use SHELXL (via SHELX suite) to determine absolute configuration and validate tautomeric forms . For example, crystallographic data may confirm the dominance of a specific tautomer in the solid state .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in biological studies?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -CF3) or -donating (e.g., -OCH3) groups to modulate electronic effects on bioactivity .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., enzymes or receptors). For example, docking studies may reveal π-π stacking between benzimidazole and hydrophobic protein pockets .
- Pharmacophore Modeling : Identify critical functional groups (e.g., indole NH for hydrogen bonding) using tools like PharmaGist .
Q. How can reaction mechanisms for the formation of this compound derivatives be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via quenching experiments and LC-MS. For example, trapping intermediates like Schiff bases in condensation reactions .
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange in acidic conditions .
- Computational Modeling : Apply Gaussian or ORCA to simulate transition states and calculate activation energies for key steps (e.g., cyclization) .
Q. What experimental approaches address low yields or side-product formation during scale-up synthesis?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer using microreactors, reducing decomposition of thermally sensitive intermediates .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., pH, solvent polarity) and minimize byproducts .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental spectroscopic data?
- Methodological Answer :
- Solvent Effects : Simulate spectra using polarizable continuum models (PCM) to account for solvent-induced shifts .
- Vibrational Analysis : Compare computed IR frequencies with experimental data, scaling factors (e.g., 0.961 for B3LYP/6-31G*) to correct systematic errors .
- Conformational Sampling : Use molecular dynamics (MD) to explore rotamer populations affecting NMR splitting patterns .
Q. What statistical methods are recommended for validating reproducibility in synthetic protocols?
- Methodological Answer :
- Ruggedness Testing : Vary parameters (e.g., reagent purity, stirring rate) within ±10% to assess robustness .
- Control Charts : Track yield and purity over multiple batches to identify outliers .
- Interlaboratory Studies : Collaborate with external labs to confirm method transferability, using standardized reagents and equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
